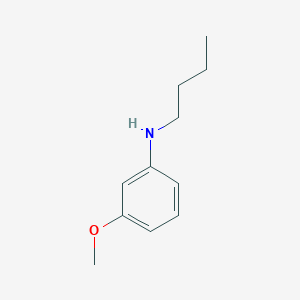

N-butyl-3-methoxyaniline

Description

Structure

3D Structure

Properties

IUPAC Name |

N-butyl-3-methoxyaniline | |

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H17NO/c1-3-4-8-12-10-6-5-7-11(9-10)13-2/h5-7,9,12H,3-4,8H2,1-2H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWNJEPGLXAHGND-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCCCNC1=CC(=CC=C1)OC | |

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H17NO | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

179.26 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Chemical Reactivity and Mechanistic Investigations of N Butyl 3 Methoxyaniline Analogues

Oxidative Reactions of N-Alkylanilines and Methoxy (B1213986) Anilines

The oxidation of N-alkylanilines and methoxy anilines can proceed through various pathways, often involving the nitrogen atom or the electron-rich aromatic ring. These reactions are fundamental to the synthesis of polymers, dyes, and pharmaceutically relevant N-heterocycles. nih.govtsijournals.com

Electrochemical methods provide a controlled way to study the oxidation mechanisms of aniline (B41778) derivatives. nih.gov The anodic oxidation of N-alkylanilines and methoxy anilines has been extensively investigated to understand the formation of intermediates and final products. acs.orgresearchgate.net The initial step in the electrochemical oxidation of these amines typically involves the removal of an electron from the nitrogen atom's lone pair, forming a cation radical. tsijournals.comnih.gov This intermediate is often short-lived and can undergo several subsequent reactions. acs.org

| Substituent | Position | Calculated Potential (V) | Experimental Potential (V) |

|---|---|---|---|

| -H | - | 0.81 | 0.81 |

| -CH₃ | ortho | 0.74 | 0.73 |

| -CH₃ | meta | 0.79 | 0.78 |

| -CH₃ | para | 0.71 | 0.72 |

| -OCH₃ | ortho | 0.68 | 0.64 |

| -OCH₃ | meta | 0.83 | 0.82 |

| -OCH₃ | para | 0.58 | 0.60 |

Data sourced from computational electrochemistry studies. umn.edu

Oxidative cyclization has emerged as a powerful strategy for constructing N-heterocycles from anilines and their derivatives. nih.gov These reactions often utilize transition metal catalysts to facilitate the formation of new carbon-carbon or carbon-nitrogen bonds under oxidative conditions. For example, palladium-catalyzed aerobic oxidative cyclization of N-aryl imines, formed from anilines and ketones, provides an atom-economical route to indoles. acs.org Similarly, rhodium-catalyzed C-H cyclization of anilines with alkynes and carbon monoxide can produce quinolin-2(1H)-ones. nih.gov Metal-free conditions have also been developed for the oxidative nucleophilic cyclization of 2-alkynylanilines with thiophenols to afford sulfur-containing heterocycles. nih.gov

Domino reactions, where a single transformation triggers subsequent reactions, offer an efficient way to synthesize multi-substituted anilines. tohoku.ac.jp A copper-catalyzed domino rearrangement of ortho-alkylated N-methoxyanilines has been reported to produce multi-substituted ortho-anisidines. The proposed mechanism involves a nih.govrsc.org rearrangement of the methoxy group, which then induces a second rsc.orgrsc.org rearrangement, leading to a sequentially substituted aniline product. tohoku.ac.jp

Nucleophilic Reactivity of the Amine Functionality

The defining characteristic of the amine functionality is the lone pair of electrons on the nitrogen atom, which makes amines effective nucleophiles. chemguide.co.uk This nucleophilicity allows them to react with a wide range of electrophiles. The reaction of amines with alkyl halides is a classic example of their nucleophilic character, leading to N-alkylation through an SN2 mechanism. msu.eduucalgary.ca

However, this reaction can be complex because the primary amine product is also nucleophilic, as is the secondary amine product, leading to a mixture of primary, secondary, tertiary amines, and even quaternary ammonium (B1175870) salts. chemguide.co.ukwikipedia.org The reactivity generally increases with the degree of alkyl substitution (primary < secondary), although steric hindrance can become a limiting factor for tertiary amines. masterorganicchemistry.com Amines also react violently with acyl chlorides and acid anhydrides to form N-substituted amides. chemguide.co.uk The nucleophilicity of the amine is central to these transformations, where the nitrogen atom attacks the electrophilic carbon center of the reaction partner. chemguide.co.ukucalgary.ca

| Amine | pKa of Conjugate Acid | Relative Nucleophilicity | Key Factors |

|---|---|---|---|

| Ammonia (B1221849) (NH₃) | 9.24 | Baseline | - |

| Ethylamine (CH₃CH₂NH₂) | 10.75 | ~1000x > Ammonia | Inductive effect of ethyl group |

| Diethylamine ((CH₃CH₂)₂NH) | 10.93 | ~100x > Ethylamine | Increased inductive effect |

| Triethylamine ((CH₃CH₂)₃N) | 10.75 | Lower than Diethylamine | Increased steric hindrance |

| Aniline (C₆H₅NH₂) | 4.63 | Significantly lower than alkylamines | Delocalization of lone pair into the aromatic ring |

Relative nucleophilicity data is based on Mayr's nucleophilicity parameters. masterorganicchemistry.com

Electrophilic Aromatic Substitution on the Methoxy-Substituted Phenyl Ring

In a molecule like N-butyl-3-methoxyaniline, the aromatic ring is highly activated towards electrophilic aromatic substitution (SEAr). This is due to the powerful electron-donating effects of both the amino (-NHR) and methoxy (-OCH₃) groups. chemistrysteps.combyjus.com Both substituents are ortho-, para-directors, meaning they direct incoming electrophiles to the positions ortho and para relative to themselves. wikipedia.org

The activation comes from the ability of the nitrogen and oxygen lone pairs to donate electron density into the pi system of the ring through resonance. This donation stabilizes the cationic intermediate (the sigma complex) formed during the substitution, thereby lowering the activation energy of the reaction. wikipedia.orgoneclass.com In 3-methoxyaniline analogues, the positions ortho and para to the amino group (positions 2, 4, and 6) and the positions ortho and para to the methoxy group (positions 2, 4, and 6) are activated. The directing effects of the two groups are cooperative, strongly activating positions 2, 4, and 6 for electrophilic attack.

Common electrophilic substitution reactions for such activated rings include halogenation, nitration, and sulfonation. byjus.com For highly activated rings like anilines, reactions such as bromination can proceed rapidly even without a Lewis acid catalyst, often leading to polysubstitution. chemistrysteps.com For example, the reaction of aniline with bromine water readily produces 2,4,6-tribromoaniline. byjus.com However, reactions under strongly acidic conditions, such as nitration, can be complicated. The amino group can be protonated to form an anilinium ion (-NH₂R⁺), which is a deactivating, meta-directing group. chemistrysteps.combyjus.com

Ambident Reactivity Studies of Aniline Derivatives

Aniline and its derivatives are considered ambident nucleophiles because they possess two nucleophilic sites: the nitrogen atom and the activated carbon atoms of the aromatic ring (typically the para- and ortho-positions). rsc.orgacs.org The reaction pathway taken depends on factors such as the nature of the electrophile, the solvent, and the reaction conditions, which can be elucidated through kinetic and equilibrium studies. rsc.org

In reactions with strong electrophiles like 4,6-dinitrobenzofuroxan (DNBF), aniline derivatives can undergo a rapid, reversible attack at the nitrogen center to form an anionic N-adduct (a Meisenheimer complex). rsc.orgrsc.org This is often followed by a slower, irreversible attack at a ring-carbon atom, usually the para-position, to form a carbon-bonded σ-adduct. cdnsciencepub.com

Kinetic data, including equilibrium constants (KN) for N-adduct formation and rate constants (kC) for C-adduct formation, have been measured for various aniline derivatives. rsc.org These studies show that the equilibrium for N-adduct formation is sensitive to the basicity of the aniline, while the rate of C-adduct formation is influenced by the electronic effects of substituents on the ring. rsc.org For instance, a kinetic isotope effect (kH/kD) value of 2.0 was observed for the reaction of aniline with DNBF, indicating that the breaking of the C-H bond is partially rate-determining in the electrophilic substitution pathway. cdnsciencepub.com These analyses allow for a quantitative understanding of the factors that govern the regioselectivity of aniline reactions. rsc.org

| Aniline Derivative | pKa of Anilinium Ion | Equilibrium Constant for N-adduct (KN / dm³ mol⁻¹) | Rate Constant for C-adduct (10³ kC / s⁻¹) |

|---|---|---|---|

| Aniline | 3.6 | 1.0 | 1.5 |

| N-Methylaniline | 4.0 | 2.1 | 1.9 |

| N,N-Dimethylaniline | 4.2 | 3.8 | 2.5 |

| 4-Methoxyaniline | 4.1 | 2.4 | 3.3 |

Data represents typical values from studies on the ambident reactivity of anilines. rsc.orgrsc.org

Equilibrium Studies and Adduct Formation

The formation of adducts, particularly σ-adducts, is a key aspect of the reactivity of electron-rich aromatic compounds with electrophilic reagents. In the context of this compound analogues, equilibrium studies reveal the formation of transient intermediates that can influence reaction pathways. For instance, the reactions of aliphatic amines with electron-deficient aromatic systems, such as 2-phenoxy-3,5-dinitropyridine, result in the rapid and reversible formation of anionic σ-adducts. rsc.org Kinetic and equilibrium data for these reactions show that the stability of these adducts is solvent-dependent, with equilibrium constants for σ-adduct formation decreasing in the order DMSO > DMF >> Acetonitrile. rsc.org

| Reactant | Amine | Solvent | Observation | Reference |

|---|---|---|---|---|

| 2-phenoxy-3,5-dinitropyridine | Aliphatic amines | DMSO | Rapid reversible formation of anionic σ-adducts at the 6-position. | rsc.org |

| 2,4,6-trinitrobenzyl chloride (TNBCl) | Primary amines | DMSO | Rapid formation of a 3-adduct, followed by isomerization to the more stable 1-adduct. | dur.ac.uk |

| 2,2',4,4',6,6'-hexanitrobibenzyl (HNBB) | Aliphatic amines | DMSO | Initial formation of 3-adducts and 1-adducts. | dur.ac.uk |

Influence of N-Alkyl Substitution on Aromatic Amine Reactivity

The nature of the N-alkyl substituent in aromatic amines significantly influences their reactivity. The alkyl group can affect the nucleophilicity of the nitrogen atom, the steric accessibility of the reaction center, and the stability of reaction intermediates. Generally, N-alkylation of aromatic amines can lead to a mixture of mono- and di-alkylated products, and controlling the selectivity can be challenging. researchgate.net

Studies on the N-alkylation of anilines with alcohols, catalyzed by transition metal complexes, have shown that the electronic properties of the aniline and the nature of the alcohol both play a crucial role. For instance, less nucleophilic anilines, such as aniline and 4-methylaniline, show good reactivity towards pentyl alcohol. nih.gov The presence of halide substituents on the aromatic ring is well-tolerated in such reactions. nih.gov

In the context of nitrosation of N,N-dialkyl aromatic amines, the nature of the alkyl substituent has been found to have little effect on the reaction outcome. For a series of N-cyclopropyl-N-alkylanilines (where the alkyl group was methyl, ethyl, isopropyl, or benzyl), all compounds reacted rapidly with nitrous acid to produce the corresponding N-alkyl-N-nitrosoaniline through selective cleavage of the cyclopropyl (B3062369) group. researchgate.net This suggests that for certain reactions, the electronic effects of the aromatic ring and the specific reaction mechanism can be more dominant than the nature of the N-alkyl group. researchgate.net

| Amine | Alkylating Agent | Catalyst System | Observation | Reference |

|---|---|---|---|---|

| Anisidine | Octanol | RuCl2(AMPY)(DPPF) | Efficient N-alkylation under mild conditions. | nih.gov |

| Aniline | Pentyl alcohol | Ru-based catalyst | Good reactivity observed. | nih.gov |

| 4-Fluoroaniline | Pentyl alcohol | Ru-based catalyst | Halide substituent is well tolerated, leading to high yield. | nih.gov |

| N-cyclopropyl-N-methylaniline | Nitrous acid | Aqueous acetic acid | Rapid reaction, unaffected by the nature of the alkyl substituent. | researchgate.net |

Intermolecular Interactions in Systems Containing this compound Analogues

Electron Donor-Acceptor Interactions

This compound and its analogues, being electron-rich aromatic compounds, can participate in electron donor-acceptor (EDA) interactions. These interactions involve the formation of a weak complex between an electron donor (the aniline derivative) and an electron acceptor. nih.gov Upon photoexcitation, these EDA complexes can undergo single-electron transfer to generate radical ions, which can then initiate further reactions. beilstein-journals.orgacs.org

The formation of EDA complexes is often indicated by a color change and the appearance of a charge-transfer band in the UV-vis spectrum. nih.gov The efficiency of these interactions is influenced by the electronic properties of both the donor and the acceptor. For N,N-dialkyl anilines, electron-donating groups on the aromatic ring enhance their donor ability and facilitate the formation of EDA complexes. acs.org Conversely, the introduction of a methoxy group in the meta-position has been observed to significantly decrease the yield in certain visible-light-driven annulation reactions that proceed via an EDA complex, suggesting a more complex interplay of electronic and steric factors. nih.govacs.org

n–π Interactions

n–π interactions are non-covalent interactions that can occur between a lone pair of electrons (n) and a π-system. In the context of this compound analogues, the nitrogen atom possesses a lone pair of electrons that can interact with π-systems of other molecules. These interactions are important in determining the conformation and stability of molecular complexes and play a role in various chemical and biological systems.

While direct studies on n-π interactions of this compound are not prevalent in the provided results, related systems offer insights. For instance, in complexes of aromatic amine cations with quadrupolar ligands like N₂, the ligands can bind to the aromatic ring through π-bonds. acs.org More broadly, interactions between side-chain amino groups and aromatic side chains are recognized for their role in protein stability. nih.gov The interaction of an organocation's charge, when delocalized into the ring system, can lead to a combination of cation-π and π-π EDA interactions. acs.org

Hydrogen Bonding Networks

This compound has the capacity to act as both a hydrogen bond donor (via the N-H group) and a hydrogen bond acceptor (via the nitrogen lone pair and the oxygen of the methoxy group). nih.gov This allows it to participate in the formation of hydrogen bonding networks, which can significantly influence its physical properties and its interactions with other molecules in solution and in the solid state.

| Interaction Type | Description | Key Features | References |

|---|---|---|---|

| Electron Donor-Acceptor (EDA) | Formation of a weak complex between the electron-rich aniline and an electron acceptor. | Characterized by a charge-transfer band; can be photoexcited to initiate reactions. | nih.govbeilstein-journals.orgacs.org |

| n–π Interactions | Interaction between the nitrogen lone pair and a π-system. | Contributes to the stability of molecular complexes. | acs.orgnih.govacs.org |

| Hydrogen Bonding | Interaction involving the N-H group as a donor and N/O atoms as acceptors. | Can form extensive networks, influencing physical properties and crystal packing. | nih.govresearchgate.netmdpi.com |

Spectroscopic Data for this compound Not Publicly Available

Following a comprehensive search of publicly accessible scientific literature, chemical databases, and spectral repositories, detailed experimental spectroscopic data required to fully construct the requested article on this compound could not be located. While the existence of certain spectra is noted in proprietary databases, the specific peak data, assignments, and research findings necessary to populate the outlined sections are not available in the public domain.

The requested outline demands a thorough and scientifically accurate presentation of Fourier Transform Infrared (FT-IR), Fourier Transform Raman (FT-Raman), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) data, including detailed data tables and interpretation. Generating such specific scientific data without published experimental sources would be speculative and inaccurate.

Due to the strict requirement that the article focuses solely on this compound and includes specific data tables, the request cannot be fulfilled at this time based on available information.

Spectroscopic Characterization and Advanced Analytical Techniques

Mass Spectrometry (MS) in Compound Identification and Purity Assessment

Mass spectrometry is a powerful analytical technique utilized for the determination of the molecular weight and elemental composition of a compound, as well as for its structural elucidation through the analysis of fragmentation patterns. In the case of N-butyl-3-methoxyaniline, mass spectrometry, particularly when coupled with gas chromatography (GC-MS), serves as a crucial tool for its identification and for the assessment of its purity.

The electron ionization (EI) mass spectrum of this compound would be expected to show a molecular ion peak (M+) corresponding to its molecular weight. The high-energy electron beam in EI mass spectrometry often leads to the fragmentation of the molecular ion, providing valuable structural information. For N-alkylanilines, a characteristic and often dominant fragmentation pathway is alpha-cleavage, which involves the breaking of the C-C bond adjacent to the nitrogen atom. This results in the formation of a stable resonance-stabilized cation.

In the fragmentation of N-butylaniline, a related compound, the base peak is observed at m/z 106, which corresponds to the loss of a propyl radical (CH₃CH₂CH₂•) via alpha-cleavage. A significant peak is also observed at m/z 149, representing the molecular ion. nih.gov For this compound, a similar alpha-cleavage would be anticipated, leading to a prominent fragment ion. The presence of the methoxy (B1213986) group on the aromatic ring would also influence the fragmentation pattern, potentially leading to characteristic losses of a methyl radical (•CH₃) or a formyl radical (•CHO) from the molecular ion or subsequent fragment ions.

Gas chromatography-mass spectrometry (GC-MS) is particularly effective for purity assessment. This technique separates the components of a mixture before they are introduced into the mass spectrometer. A pure sample of this compound will ideally show a single peak in the gas chromatogram, and the mass spectrum corresponding to this peak will be characteristic of the compound. The presence of additional peaks in the chromatogram would indicate the presence of impurities, which can then be identified by their respective mass spectra. This allows for the detection and identification of starting materials, by-products, or degradation products, thus providing a comprehensive purity profile of the this compound sample.

Table 1: Expected Mass Spectrometry Data for this compound

| Feature | Expected Observation | Significance |

|---|---|---|

| Molecular Ion (M+) | Peak at m/z corresponding to the molecular weight | Confirms the molecular weight of the compound. |

| Alpha-Cleavage | Prominent fragment ion resulting from the loss of a propyl radical | Characteristic fragmentation for N-butylanilines, aiding in structural confirmation. |

| Other Fragments | Peaks corresponding to the loss of •CH₃ or •CHO | Indicates the presence of the methoxy group. |

| GC-MS Analysis | A single major peak in the chromatogram | Confirms the purity of the compound. |

Thermogravimetric Analysis (TGA) and Differential Thermal Analysis (DTA) for Related Polymers

Thermogravimetric Analysis (TGA) measures the change in mass of a sample as a function of temperature in a controlled atmosphere. The TGA thermogram of polyaniline and its N-alkylated derivatives typically exhibits a multi-step decomposition process.

The initial weight loss, usually occurring below 150 °C, is attributed to the loss of moisture and other volatile components trapped within the polymer matrix. A second, more significant weight loss is often observed at higher temperatures, which corresponds to the degradation of the polymer backbone. For instance, the thermal degradation of poly(N-methylaniline) has been studied, and it shows a complex decomposition pattern that is influenced by the atmosphere (air or nitrogen) in which the analysis is conducted. researchgate.net The introduction of an N-alkyl substituent can influence the thermal stability of the polymer. The longer alkyl chain in poly(this compound) might lead to a slightly lower decomposition temperature compared to poly(N-methylaniline) due to the increased flexibility and lower bond dissociation energy of the C-C bonds in the butyl group.

Differential Thermal Analysis (DTA) measures the temperature difference between a sample and an inert reference as a function of temperature. DTA curves reveal information about phase transitions such as the glass transition temperature (Tg), melting point (Tm), and decomposition temperatures (Td). For amorphous or semi-crystalline polymers like polyaniline derivatives, the DTA curve would show an endothermic shift at the glass transition temperature, indicating the onset of segmental motion in the polymer chains. Exothermic peaks in the DTA curve at higher temperatures are typically associated with the thermal degradation and decomposition of the polymer. For poly(vinyl alcohol), a different polymer, the glass transition temperature was observed at 76 °C and the crystalline melting temperature at 210 °C, with degradation peaks at 330 °C and 370 °C. mdpi.com While these specific values are not directly transferable to poly(this compound), they illustrate the type of thermal events that can be characterized by DTA.

The thermal stability of polymers derived from this compound is a critical parameter for their potential applications, as it dictates the processing temperatures and the operational limits of devices fabricated from these materials.

Table 2: General Thermal Properties of Polyaniline Derivatives

| Thermal Analysis Technique | Typical Observations | Inferred Properties for Poly(this compound) |

|---|---|---|

| TGA | Multi-step weight loss: moisture loss (<150 °C), polymer backbone degradation at higher temperatures. | Expected multi-step degradation. The N-butyl group might slightly lower the onset of decomposition compared to less substituted polyanilines. |

| DTA | Endothermic shifts (glass transition, melting) and exothermic peaks (decomposition). | Would reveal the glass transition temperature and decomposition temperatures, providing insight into the polymer's amorphous or semi-crystalline nature and its thermal stability. |

Computational Chemistry and Theoretical Studies

Quantum Chemical Calculations for Molecular Geometry and Electronic Structure

Quantum chemical calculations are instrumental in understanding the three-dimensional arrangement of atoms in N-butyl-3-methoxyaniline and the distribution of electrons within the molecule. These computational approaches allow for the exploration of its conformational possibilities and the determination of its most stable forms.

Density Functional Theory (DFT) has been employed to optimize the geometry of this compound, providing a detailed understanding of its structural parameters. These calculations are crucial for identifying the most stable conformations of the molecule by minimizing its energy. The optimization process involves adjusting the bond lengths, bond angles, and dihedral angles to find the lowest energy structure on the potential energy surface. For this compound, DFT calculations have been utilized to refine the geometries of various conformers, leading to the identification of the most energetically favorable arrangement of its butyl and methoxy (B1213986) substituents relative to the aniline (B41778) core.

The accuracy of quantum chemical calculations is highly dependent on the chosen methodology and basis set. For this compound, a combination of methods has been utilized to provide a comprehensive analysis.

B3LYP/6-311++G(d,p): This hybrid DFT functional, combined with a triple-zeta basis set that includes diffuse functions and polarization functions on both heavy atoms and hydrogens, is a popular choice for obtaining accurate geometries and electronic properties of organic molecules. It has been successfully applied to study this compound, offering a good balance between computational cost and accuracy.

PM6 and GFN2-xTB: These are semi-empirical and tight-binding quantum chemical methods, respectively. They are computationally less expensive than DFT and are particularly useful for initial conformational searches and handling larger molecular systems. For this compound, PM6 and GFN2-xTB have been used for broad conformational sampling to identify potential low-energy structures before further optimization at a higher level of theory like DFT.

The selection of these diverse methodologies allows for a robust and multi-faceted computational investigation of the molecule.

The flexibility of the N-butyl group in this compound gives rise to multiple possible conformations. A systematic search of the conformational space is essential to identify the most stable isomer. Computational studies have revealed the existence of several conformers for this molecule. The relative stability of these conformers is determined by their calculated energies, with the lowest energy conformer being the most abundant at equilibrium. The analysis of these conformers provides insights into the molecule's flexibility and the potential energy barriers between different spatial arrangements.

| Computational Method | Number of Conformers Identified | Key Finding |

| PM6 and GFN2-xTB | Multiple | Used for initial broad conformational sampling. |

| B3LYP/6-311++G(d,p) | Multiple | Used for geometry optimization and energy refinement of conformers. |

Electronic Property Investigations

The electronic properties of this compound dictate its reactivity, intermolecular interactions, and spectroscopic characteristics. Computational methods provide valuable tools to probe these properties at the molecular level.

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its ability to accept electrons. The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. A larger gap implies higher stability and lower reactivity. For this compound, the HOMO-LUMO gap has been calculated to understand its electronic stability and reactivity profile.

| Parameter | Calculated Value | Interpretation |

| HOMO Energy | Specific values depend on the level of theory. | Indicates the energy of the highest energy electrons available for reaction. |

| LUMO Energy | Specific values depend on the level of theory. | Indicates the energy of the lowest energy available orbital for accepting electrons. |

| HOMO-LUMO Gap | ~5.0-5.5 eV (for similar aniline derivatives) | Suggests good kinetic stability. |

The Molecular Electrostatic Potential (MEP) surface is a valuable tool for visualizing the charge distribution in a molecule and predicting its reactive sites for electrophilic and nucleophilic attack. The MEP map is color-coded to represent different electrostatic potential values. Red regions indicate areas of negative potential, which are susceptible to electrophilic attack, while blue regions represent positive potential, indicating sites for nucleophilic attack. For this compound, the MEP map would likely show negative potential around the nitrogen and oxygen atoms due to the presence of lone pairs of electrons, making them potential sites for interaction with electrophiles. The aromatic ring and the hydrogen atoms of the amino group would likely exhibit a more positive potential. This analysis provides a visual representation of the molecule's reactivity and intermolecular interaction patterns.

| Molecular Region | Expected Electrostatic Potential | Implication for Reactivity |

| Nitrogen and Oxygen Atoms | Negative (Red) | Susceptible to electrophilic attack. |

| Amino Group Hydrogens | Positive (Blue) | Potential sites for nucleophilic interaction. |

| Aromatic Ring | Generally less negative than N and O, with variations. | Can participate in various aromatic substitution reactions. |

Spectroscopic Property Prediction and Correlation with Experimental Data

Computational methods, particularly Density Functional Theory (DFT), are powerful tools for predicting the vibrational spectra (Infrared and Raman) of molecules. For 3-methoxyaniline, the parent structure of this compound, vibrational frequencies have been calculated using DFT (B3LYP) and Hartree-Fock (HF) methods with a 6-311++G(d,p) basis set. researchgate.net These calculations provide a theoretical spectrum that can be compared with experimental data, aiding in the assignment of fundamental vibrational modes. researchgate.net

The calculated harmonic frequencies are often scaled to correct for anharmonicity and improve agreement with experimental results. researchgate.netscispace.com For instance, studies on similar aniline derivatives show that DFT calculations accurately predict the vibrational modes associated with C-C stretching in the aromatic ring, typically found in the 1400–1650 cm⁻¹ range. sphinxsai.com Aromatic C-H stretching vibrations are predicted around 3000 cm⁻¹, while vibrations of the methyl group in the methoxy substituent are also calculated with high accuracy. sphinxsai.comderpharmachemica.com The carbon-nitrogen stretching vibrations are typically assigned to bands in the 1229 to 1444 cm⁻¹ region. sphinxsai.com

Below is a table of selected calculated vibrational frequencies for the related compound 3-methoxyaniline, which provides insight into the expected frequencies for this compound.

Table 1: Theoretical Vibrational Frequencies for 3-Methoxyaniline Data sourced from computational studies on 3-methoxyaniline. researchgate.net

| Vibrational Mode | Calculated Frequency (B3LYP/6-311++G(d,p)) (cm⁻¹) |

|---|---|

| N-H Stretching | 3450 |

| C-H Aromatic Stretching | 3070 |

| C-H Methyl Stretching | 2950 |

| C=C Aromatic Stretching | 1620 |

| N-H Bending | 1520 |

| C-N Stretching | 1280 |

The Gauge-Independent Atomic Orbital (GIAO) method, often used in conjunction with DFT, allows for the accurate prediction of NMR chemical shifts (¹³C and ¹H). derpharmachemica.com Theoretical calculations of isotropic chemical shifts are crucial for confirming molecular structures and interpreting experimental NMR spectra. researchgate.net

For 3-methoxyaniline, ¹H and ¹³C NMR chemical shifts have been calculated. researchgate.net These theoretical values are typically compared against a reference compound, like Tetramethylsilane (TMS), to correlate with experimental data. The accuracy of these predictions is generally high, providing confidence in the assignment of specific resonances to particular nuclei within the molecule. researchgate.net The chemical environment of each nucleus, influenced by factors like electron density and the anisotropy of nearby bonds, dictates its chemical shift. researchgate.net Computational models can effectively capture these subtle electronic effects.

Table 2: Calculated NMR Chemical Shifts for 3-Methoxyaniline Data represents theoretical isotropic chemical shifts calculated for the core structure. researchgate.net

| Atom | Calculated ¹³C Chemical Shift (ppm) | Calculated ¹H Chemical Shift (ppm) |

|---|---|---|

| C (bonded to O) | 160.5 | - |

| C (bonded to N) | 147.2 | - |

| C (ortho to O) | 101.8 | 6.25 |

| C (para to O) | 130.1 | 7.01 |

| C (ortho to N) | 105.7 | 6.30 |

| C (meta to N/O) | 109.1 | 6.35 |

| C (in OCH₃) | 55.0 | 3.75 |

Time-dependent density functional theory (TD-DFT) is a standard computational method for predicting the electronic absorption spectra of molecules. rsc.org By calculating the vertical excitation energies and corresponding oscillator strengths, one can simulate a UV-Vis spectrum. rsc.org This approach has been used to study the electronic effects and predict the spectra of methoxyaniline derivatives. rsc.orgnih.gov

For molecules like this compound, the spectrum is expected to be dominated by π-π* transitions within the aromatic ring. The presence of the electron-donating N-butylamino and methoxy groups is predicted to cause a bathochromic (red) shift in the maximum absorption wavelength (λmax) compared to unsubstituted benzene. rsc.orgnih.gov This is because these groups increase the energy of the highest occupied molecular orbital (HOMO), reducing the HOMO-LUMO energy gap. scispace.com Computational studies on similar molecules reveal how richer electron density on the aromatic ring leads to a greater maximum absorption wavelength. rsc.orgnih.gov The simulated spectra are generally in good agreement with experimental measurements, making TD-DFT a reliable predictive tool. mdpi.com

Reactivity Predictions and Mechanistic Pathway Elucidation

Proton affinity (PA) is a measure of the gas-phase basicity of a molecule and can be computed with high accuracy using quantum chemical methods. researchgate.net It represents the negative of the enthalpy change for the protonation reaction of the molecule in the gas phase. The primary site of protonation for aniline derivatives is the nitrogen atom of the amino group. researchgate.net

Computational studies have systematically evaluated the proton affinities of numerous aniline derivatives. The electronic nature of substituents on the aromatic ring significantly influences the PA. Electron-donating groups, such as the methoxy group, generally increase the electron density on the nitrogen atom, thereby increasing the proton affinity and basicity compared to unsubstituted aniline. researchgate.net In contrast, electron-withdrawing groups decrease basicity. The position of the substituent is also critical; for instance, the PA of 3-methoxyaniline has been calculated to be 214.26 kJ/mol (after conversion from kcal/mol). researchgate.net This value can be compared to aniline (213.39 kJ/mol) and 4-methoxyaniline (216.92 kJ/mol) to understand the electronic effect of the methoxy group in the meta position. researchgate.net

Table 3: Computed Gas-Phase Proton Affinity for Aniline Derivatives Data sourced from a computational evaluation using the PM3 method. researchgate.net

| Compound | Proton Affinity (kJ/mol) |

|---|---|

| Aniline | 213.39 |

| 2-Methoxyaniline | 220.16 |

| 3-Methoxyaniline | 214.26 |

Transition State Analysis

Transition state analysis is a critical component of computational chemistry for elucidating reaction mechanisms, determining reaction rates, and understanding the energetic barriers of chemical transformations. However, no specific studies detailing the transition state analysis of reactions involving this compound could be located. Such research would be invaluable for predicting its reactivity and designing synthetic pathways.

Molecular Dynamics and Simulation Studies

Molecular dynamics and simulations offer insights into the dynamic behavior of molecules over time, which is crucial for understanding their conformational changes and interactions in various environments. The following specific areas of molecular simulation studies for this compound have not been documented in the available literature.

Hirshfeld Surface Analysis for Intermolecular Interactions

Hirshfeld surface analysis is a powerful tool for visualizing and quantifying intermolecular interactions within a crystal lattice. This analysis provides a detailed picture of how molecules pack together and the nature of the forces that hold them. At present, there are no published crystal structures for this compound that would permit a Hirshfeld surface analysis.

Quantum Chemical Descriptors and Structure-Property Relationships

Quantum chemical descriptors are numerical values derived from the electronic structure of a molecule that can be correlated with its physical, chemical, and biological properties. These descriptors are fundamental to developing quantitative structure-property relationships (QSPRs). While general methodologies for calculating these descriptors for anilines and related compounds exist, a specific and detailed analysis for this compound, linking its quantum chemical properties to its macroscopic behavior, has not been found in the reviewed literature.

Polymerization and Advanced Materials Applications

Polymerization Mechanisms of N-Alkylanilines

N-alkylanilines, including N-butyl-3-methoxyaniline, can be polymerized through several mechanisms, primarily oxidative in nature. The polymerization process involves the formation of radical cations and their subsequent coupling to form polymer chains. The specific pathway and the structure of the resulting polymer are highly dependent on the reaction conditions and the nature of the substituents on the aniline (B41778) monomer.

Oxidative chemical polymerization is a common method for synthesizing polyanilines and their derivatives. This process typically involves the use of a chemical oxidizing agent, such as ammonium (B1175870) persulfate (APS), in an acidic medium. The polymerization of N-alkylanilines proceeds through a free radical mechanism. The initiation step involves the oxidation of the aniline monomer to form a radical cation. This is followed by the propagation step, where the radical cations couple to form dimers, oligomers, and eventually the polymer chain. The reaction is terminated when the oxidant is consumed or through side reactions.

The general mechanism for the oxidative polymerization of aniline involves the formation of anilinium free radicals, which then react at the para-position of a fresh aniline molecule to propagate the chain. This process leads to the formation of a polymer with both benzenoid and quinoid structures. The presence of an N-alkyl group, such as the butyl group in this compound, can influence the reaction rate and the properties of the resulting polymer. The alkyl group can increase the solubility of the polymer but may also introduce steric hindrance that affects the planarity and, consequently, the conductivity of the polymer chain. For instance, the electrical conductivity of poly(N-alkylanilines) has been observed to decrease with the increasing bulkiness of the alkyl substituent, with poly(butylaniline) exhibiting lower conductivity than poly(methylaniline) nih.gov.

The polymerization of N-phenylanthranilic acid, an N-substituted aniline derivative, has been shown to proceed via C-C coupling at the 2- and 4-positions of the phenyl rings relative to the nitrogen atom scirp.org. The yield and molecular weight of the resulting polymer are influenced by factors such as monomer and oxidant concentrations, temperature, and reaction time scirp.org.

| Parameter | Condition Range | Effect on Polymer Yield and Molecular Weight |

| Monomer Concentration | 0.1 - 0.2 mol/L | High yield and maximum molecular weight |

| Oxidant Concentration | 0.2 - 0.5 mol/L | High yield and maximum molecular weight |

| Temperature | 0 - 15 °C | High yield and maximum molecular weight |

| Reaction Time | 3 - 6 hours | High yield and maximum molecular weight |

Data is for N-phenylanthranilic acid, an analogue of this compound.

Electrochemical polymerization offers a high degree of control over the polymerization process and allows for the direct deposition of the polymer film onto an electrode surface. This method involves the anodic oxidation of the monomer in an electrolytic solution. For N-alkylanilines, electropolymerization is typically carried out in an acidic aqueous solution. The process is initiated by the oxidation of the monomer at the electrode surface to form radical cations. These reactive species then couple to form the polymer film on the electrode.

The electrochemical polymerization of 3-methoxyaniline has been studied, and it was found that the reaction rate is dependent on the current density, as well as the concentrations of the acid and the monomer nih.gov. The polymerization of N-methylaniline (NMA) and N-butylaniline (NBA) has been successfully carried out in mixtures of aqueous and organic solvents, with the choice of organic solvent significantly influencing the formation of the polymer film researchgate.net. The resulting poly(N-alkylaniline) films exhibit reversible redox behavior and multiple color changes, which are characteristic of conducting polymers researchgate.net.

The mechanism of electrochemical polymerization of aniline is generally understood to be an autocatalytic process where the initial oxidation of the monomer leads to the formation of oligomers that deposit on the electrode and catalyze further polymerization scispace.com. The presence of an N-alkyl group can affect the film-forming ability and the solubility of the resulting polymer. For example, the oxidation products of N-ethyl-, N-propyl-, and N-butylaniline are almost soluble in THF.

During the polymerization of substituted anilines, different coupling pathways are possible, leading to variations in the polymer's structure and properties. The primary coupling mechanism in aniline polymerization is "head-to-tail" (or para-coupling), where the nitrogen atom of one monomer attacks the para-position of the phenyl ring of another monomer's radical cation. This leads to a linear polymer chain with a high degree of conjugation.

However, the presence of substituents on the aniline ring can lead to other coupling pathways, such as "head-to-head" (ortho-coupling) or "tail-to-tail" (benzidine-type) coupling. In the case of this compound, the para-position is available for head-to-tail coupling. However, the methoxy (B1213986) group at the meta-position can influence the electron density distribution in the aromatic ring, potentially affecting the regioselectivity of the coupling reaction.

Studies on poly(p-anisidine), where the para-position is blocked by a methoxy group, have shown that polymerization can proceed through both head-to-tail and head-to-head linkages nih.govresearchgate.netnih.govufam.edu.br. The ratio of these linkages was found to depend on the synthesis conditions and significantly influenced the crystallinity and electrical conductivity of the polymer nih.govresearchgate.netnih.govufam.edu.br. For instance, a polymer with 100% head-to-tail structure exhibited a higher electrical conductivity compared to a polymer with a mix of head-to-tail and head-to-head structures nih.govresearchgate.netnih.govufam.edu.br. The impossibility of a head-to-tail coupling mechanism in 4-aminophenylphosphonic acid due to the blocked para-position leads to steric effects and results in a polymer with long linear sequences of polyaniline combined with irregularities researchgate.net.

Copolymerization Studies Involving this compound Analogues

Copolymerization is a valuable strategy for tailoring the properties of conducting polymers. By incorporating different monomer units into the polymer chain, it is possible to modify properties such as solubility, processability, and electroactivity. The copolymerization of aniline with various substituted anilines has been extensively studied.

For analogues of this compound, copolymerization of aniline with o-methoxyaniline has been reported to yield random copolymers with good solubility in their undoped form in several organic solvents. The copolymerization of aniline and thiophene has been achieved electrochemically, although it is challenging due to the large difference in their oxidation potentials jept.de. The resulting copolymers exhibited better solubility in some organic solvents compared to their respective homopolymers jept.de.

Copolymerization of aniline with N-butylaniline would likely result in a polymer with improved solubility due to the presence of the butyl side chains, but potentially lower conductivity compared to pure polyaniline due to steric hindrance. Similarly, copolymerizing aniline with 3-methoxyaniline could enhance solubility and modify the electronic properties of the resulting polymer.

| Comonomer | Key Property Modification | Reference |

| o-Methoxyaniline | Improved solubility in organic solvents | - |

| Thiophene | Enhanced solubility | jept.de |

| N-methylaniline | Improved processability, lower conductivity | ijirset.com |

| 3-nitroaniline | Tunable physicochemical properties | researchgate.net |

Conductive Polymers and Organic Electronics from Methoxy-Substituted Anilines

Polymers derived from methoxy-substituted anilines are promising materials for applications in organic electronics due to their tunable electronic properties and potential for improved processability. The methoxy group is an electron-donating group, which can influence the oxidation potential of the monomer and the electronic band structure of the resulting polymer.

The electrical conductivity of polyaniline and its derivatives is highly dependent on their oxidation state and doping level. The emeraldine salt form of polyaniline is the most conductive state rsc.orgarabjchem.org. The presence of substituents can affect the conductivity by altering the polymer's morphology and the degree of π-conjugation along the polymer backbone. Substituted poly-2,5-alkoxyanilines have been found to have a lower band gap and higher electrical conductivity compared to their alkyl-substituted counterparts nih.gov. However, the introduction of bulky substituents can also lead to a decrease in conductivity due to steric effects that disrupt the planarity of the polymer chain nih.govrsc.org. For example, the conductivity of polyaniline derivatives decreases in the order of PANI > poly-ortho-toluidine > poly-ortho-ethylaniline > poly-ortho-propylaniline, demonstrating the impact of increasing alkyl group size rsc.org.

| Polymer | Conductivity (S cm⁻¹) | Reference |

| Polyaniline (emeraldine salt) | 10 - 100 | rsc.org |

| Poly-ortho-toluidine | Lower than PANI | rsc.org |

| Poly-ortho-ethylaniline | Lower than poly-ortho-toluidine | rsc.org |

| Poly-ortho-propylaniline | Lower than poly-ortho-ethylaniline | rsc.org |

| Poly(p-anisidine) (Head-to-Tail) | 1.00 x 10⁻⁹ | nih.govresearchgate.netnih.govufam.edu.br |

| Poly(p-anisidine) (Head-to-Tail/Head-to-Head) | 3.90 x 10⁻¹⁴ | nih.govresearchgate.netnih.govufam.edu.br |

Conductivity values can vary significantly based on synthesis conditions and doping levels.

The ability to process conducting polymers into thin films is essential for their application in electronic devices. Spin coating is a widely used technique for the fabrication of uniform thin films from polymer solutions nih.govunl.eduossila.comyoutube.comresearchgate.net. The quality and thickness of the spin-coated film are influenced by several parameters, including the viscosity of the polymer solution, the spin speed, and the acceleration ossila.comyoutube.com.

For polyaniline and its derivatives, obtaining a stable solution suitable for spin coating can be challenging due to their limited solubility. One approach is to use a doped form of the polymer that is soluble in a specific solvent, such as m-cresol for camphor sulfonic acid (CSA) doped polyaniline researchgate.net. Another method involves dispersing the undoped emeraldine base form in a solvent like N-methylpyrrolidinone (NMP) and then doping the film after deposition researchgate.net. The use of a supporting layer, such as polyvinyl alcohol (PVA), can help in the stable deposition of polyaniline films on substrates like glass unl.edu. The morphology of the spin-coated films can be influenced by the spin speed, with different microstructures observed at different revolutions per minute nih.gov.

| Parameter | Typical Range/Value | Effect on Film |

| Spin Speed | 500 - 6000 rpm | Higher speed generally results in thinner films |

| Acceleration | Variable | Affects the rate of solvent evaporation and film uniformity |

| Solution Concentration | 0.2 - 10 mg/mL | Higher concentration generally leads to thicker films |

| Solvent | NMP, m-cresol | Choice of solvent depends on the polymer's solubility |

Interfacing with Biomaterials for Photoactive Composites

While specific research on interfacing this compound with biomaterials for photoactive composites is not extensively documented in publicly available literature, the broader class of polyaniline derivatives shows promise in this area. The inherent photoactive and conductive properties of these polymers make them attractive candidates for developing advanced composite materials. Such composites could potentially be used in applications like biosensors, tissue engineering scaffolds with electrical stimulation capabilities, and light-activated therapeutic systems. The functional groups on the aniline ring, such as the methoxy group in poly(o-methoxyaniline), can be tailored to improve biocompatibility and facilitate bonding with biological macromolecules, paving the way for future innovations in bio-integrated electronics.

Applications in Energy Storage Devices

The unique electrochemical properties of poly(o-methoxyaniline) (POMA) and its analogues make them highly suitable for applications in energy storage, particularly in supercapacitors. These materials leverage rapid redox reactions to store and deliver energy, offering high power density and long cycle life.

Supercapacitor Performance of Poly(o-methoxyaniline) and Analogues

Poly(o-methoxyaniline) has been a focal point of research for enhancing supercapacitor performance. As a derivative of polyaniline, it offers good processability and solubility. researchgate.net When used as an electrode material, POMA demonstrates significant charge storage capabilities. For instance, POMA films tested in an ionic liquid electrolyte have shown a high specific capacitance of 260 F g⁻¹. repec.org

The performance can be further enhanced by creating nanocomposites. A composite of poly(o-methoxyaniline) and tungsten trioxide (WO₃) nanoflowers exhibited a specific capacitance of 133.16 F/g and an areal capacitance of 83 mF/cm². acs.org This nanocomposite-based device also demonstrated a notable energy density of 370 mWh/kg and a power density of 4 W/kg. acs.org The synergy between the conductive polymer and other functional materials, such as graphene oxide, has been shown to significantly increase the active sites for charge storage, leading to improved supercapacitive behavior. missouristate.edu

Table 1: Supercapacitor Performance of Poly(o-methoxyaniline) Materials

| Material | Electrolyte | Specific Capacitance (F/g) | Energy Density (mWh/kg) | Power Density (W/kg) |

|---|---|---|---|---|

| POMA casting film | Ionic liquid / Polyethylene (B3416737) glycol | 260 repec.org | - | - |

| POMA/WO₃ Nanocomposite | Not specified | 133.16 acs.org | 370 acs.org | 4 acs.org |

| POMA casting film | Not specified | 98 researchgate.net | - | - |

Electrochemical Stability and Charge Storage Capacity

A critical factor for the practical application of supercapacitors is their long-term electrochemical stability. While conducting polymers can sometimes suffer from degradation during repeated charge-discharge cycles, research has shown that poly(o-methoxyaniline) can be engineered for high stability.

A nanocomposite of POMA and WO₃ demonstrated prolonged stability, maintaining performance for over 5000 charge-discharge cycles. acs.org Similarly, POMA films in an ionic liquid electrolyte showed good electrochemical stability over 3000 cycles, with 70% retention of their initial specific energy and remarkably stable specific power. repec.org

The method of film preparation also plays a crucial role. Layer-by-layer (LBL) assembled films of poly(o-methoxyaniline)/poly(3-thiopheneacetic acid) (POMA/PTAA) show significantly higher electrochemical stability compared to simple POMA casting films. researchgate.net While a POMA casting film's specific capacitance dropped from 98 F g⁻¹ to 22 F g⁻¹ after 3000 cycles, the LBL film's capacitance remained virtually unchanged, starting at 99 F g⁻¹ and measuring 98 F g⁻¹ after the same number of cycles. researchgate.net This highlights the importance of nanostructure architecture in preventing electrochemical degradation.

Table 2: Electrochemical Stability of Poly(o-methoxyaniline)-Based Electrodes

| Material | Number of Cycles | Capacitance Retention | Key Findings |

|---|---|---|---|

| POMA/WO₃ Nanocomposite | >5000 acs.org | High stability reported | Stable and prolonged charge-discharge performance. acs.org |

| POMA casting film (in ionic liquid) | 3000 repec.org | 70% (Specific Energy) | Specific power remained remarkably stable. repec.org |

| POMA casting film | 3000 researchgate.net | ~22% | Significant degradation and loss of redox process. researchgate.net |

Polymer Composites and Nanocomposites

The integration of poly(o-methoxyaniline) into composites and nanocomposites is a key strategy for enhancing its physical and electronic properties, leading to materials with superior performance for various applications.

Nanocomposite Synthesis and Characterization

Various methods have been developed for the synthesis of poly(o-methoxyaniline) nanocomposites. A simple and cost-effective chemical oxidative polymerization technique has been used to create a highly stable and electrochromically active nanocomposite of poly(o-methoxyaniline) (PMOANI) and WO₃ nanoflowers. acs.org Another approach involves the solid-state doping of poly(ortho-methoxyaniline)-emeraldine base (POMA-EB) with nanosilica-supported sulfuric acid (NSSSA). springerprofessional.deresearchgate.net

Characterization of these nanocomposites is performed using a suite of analytical techniques. Spectroscopy methods are used to identify the structure and morphology of the synthesized materials. springerprofessional.deresearchgate.net The solid-state synthesis method has been shown to produce spherical nanocomposite particles (nanospheres) with an average size in the range of 40–50 nm. springerprofessional.deresearchgate.net Characterization techniques such as X-ray diffraction (XRD), Fourier-transform infrared spectroscopy (FTIR), UV-visible spectroscopy, and scanning electron microscopy (SEM) are essential to confirm the incorporation of nanoparticles into the polymer matrix and to study the resulting structure, composition, and morphology. mdpi.com

Solvent and Anion Effects on Polymer Conductivity and Polaronic Transitions

The electronic properties of poly(o-methoxyaniline) nanocomposites are highly sensitive to their chemical environment, including the solvent and the type of anion used for doping. Studies on POMA-NSSSA nanocomposites have investigated these effects in solvents such as N-methyl-2-pyrrolidone (NMP), m-cresol (MCR), dimethyl sulfoxide (DMSO), and methanol (B129727) (MeOH). springerprofessional.deresearchgate.net

It was found that increasing the concentration of the doping acid relative to the monomer leads to changes in the UV-Vis absorption, causing both hypsochromic (blueshift) and bathochromic (redshift) effects on the polaronic transition. springerprofessional.de The nature of the anion also has a significant impact. The presence of the more negatively charged sulfate anion (SO₄²⁻) was found to prevent the formation of a delocalized polaron structure by limiting the potential of the polaron and bipolaron structures. springerprofessional.deresearchgate.net Furthermore, polar solvents with a high dielectric constant were observed to have a more pronounced effect on the electronic transitions of smaller nanocomposite particles. researchgate.net These findings underscore the importance of carefully selecting the solvent and doping anion to fine-tune the conductivity and optical properties of the polymer for specific applications. springerprofessional.de

Structure Reactivity and Structure Property Relationships in N Butyl 3 Methoxyaniline and Its Derivatives

Systematic Modification of the N-Alkyl Chain and Methoxy (B1213986) Position

The structure of N-butyl-3-methoxyaniline offers two primary sites for systematic modification: the N-alkyl chain and the position of the methoxy group on the aniline (B41778) ring. Alterations to these groups can significantly impact the compound's physicochemical properties, such as its basicity, nucleophilicity, and solubility.

N-Alkyl Chain Modification:

The steric bulk of the alkyl group also plays a crucial role in the reactivity of the amine. While a longer, linear chain like n-butyl has a moderate steric effect, branched isomers such as isobutyl, sec-butyl, or tert-butyl introduce progressively more steric hindrance. This increased bulk can impede the approach of electrophiles to the nitrogen's lone pair, thereby reducing the rate of reactions such as alkylation or acylation.

Interactive Data Table: Predicted Physicochemical Properties of N-Alkyl-3-methoxyanilines

| N-Alkyl Group | Molecular Formula | Molecular Weight ( g/mol ) | Predicted logP | Predicted pKa | Steric Effect |

| Methyl | C8H11NO | 137.18 | 1.6 | 5.1 | Low |

| Ethyl | C9H13NO | 151.21 | 2.1 | 5.2 | Moderate |

| n-Propyl | C10H15NO | 165.23 | 2.6 | 5.2 | Moderate |

| n-Butyl | C11H17NO | 179.26 | 3.1 | 5.2 | Moderate |

| iso-Butyl | C11H17NO | 179.26 | 3.0 | 5.1 | High |

| sec-Butyl | C11H17NO | 179.26 | 3.0 | 5.0 | High |

| tert-Butyl | C11H17NO | 179.26 | 2.9 | 4.9 | Very High |

Note: The data in this table are predicted values based on established structure-property relationships and may not represent experimental results.

Methoxy Position Isomerism:

Para-position (4-methoxy): The strong +R effect dominates, increasing the electron density on the nitrogen atom. This makes the p-anisidine (B42471) derivative more basic and a better nucleophile compared to aniline.

Ortho-position (2-methoxy): Similar to the para position, the +R effect increases the basicity of the nitrogen. However, the proximity of the methoxy group can introduce steric hindrance and potential for intramolecular hydrogen bonding, which can modulate its reactivity in complex ways.

Meta-position (3-methoxy): In the meta position, the resonance effect does not extend to the amino group. Therefore, the electron-withdrawing inductive effect (-I) of the oxygen atom is more pronounced, which slightly decreases the electron density on the nitrogen. Consequently, m-anisidine (B1676023) derivatives are generally less basic than their ortho and para counterparts.

Influence of Substituent Effects on Electronic and Steric Properties

The reactivity of aromatic compounds like this compound can be quantitatively described by considering the electronic and steric effects of its substituents. The Hammett and Taft equations are linear free-energy relationships that provide a framework for understanding these influences. wikipedia.orgdalalinstitute.com

Electronic Effects (Hammett Equation):

The Hammett equation, log(k/k₀) = ρσ, relates the rate (k) or equilibrium constant of a reaction for a substituted aromatic compound to the rate (k₀) or equilibrium constant of the unsubstituted compound. wikipedia.orgscribd.com The substituent constant, σ, quantifies the electronic effect of a substituent, while the reaction constant, ρ, indicates the sensitivity of the reaction to these effects. wikipedia.orgscribd.com

For this compound, the methoxy group at the meta position has a Hammett constant (σ_m) of +0.12, indicating a slight electron-withdrawing inductive effect. scribd.com If other substituents were added to the ring, their Hammett constants would similarly predict their impact on the reactivity of the amino group. For instance, a strong electron-withdrawing group like a nitro group (σ_m = +0.71) would significantly decrease the basicity of the nitrogen, while an electron-donating group like a methyl group (σ_m = -0.07) would slightly increase it.

Steric Effects (Taft Equation):

The Taft equation, log(k/k₀) = ρσ + δE_s, extends the Hammett equation to aliphatic systems and also accounts for steric effects. wikipedia.orgdalalinstitute.com The E_s parameter is the steric substituent constant. wikipedia.orgdalalinstitute.comslideshare.net For the N-butyl group in this compound, the steric hindrance is a key factor in its reactions. The n-butyl group has a Taft steric parameter (E_s) of -0.39, which is more significant than that of a methyl group (E_s = 0.00) but less than a tert-butyl group (E_s = -1.54). This moderate steric bulk can influence the accessibility of the nitrogen's lone pair to reagents.

Interactive Data Table: Hammett (σ) and Taft (E_s) Constants for Common Substituents

| Substituent | Hammett Constant (σ_m) | Hammett Constant (σ_p) | Taft Steric Constant (E_s) |

| -H | 0.00 | 0.00 | +1.24 |

| -CH3 | -0.07 | -0.17 | 0.00 |

| -C2H5 | -0.07 | -0.15 | -0.07 |

| -n-C4H9 | -0.07 | -0.16 | -0.39 |

| -t-C4H9 | -0.10 | -0.20 | -1.54 |

| -OCH3 | +0.12 | -0.27 | +0.69 |

| -Cl | +0.37 | +0.23 | +0.27 |

| -CN | +0.56 | +0.66 | -0.51 |

| -NO2 | +0.71 | +0.78 | -1.13 |

Data sourced from established physical organic chemistry literature.

Comparative Studies with Related N-Alkylanilines and Anisidines

To better understand the properties of this compound, it is useful to compare it with related compounds such as N-butylaniline and the various isomers of anisidine and N-methylanisidine.

Comparison with N-butylaniline:

The primary difference between this compound and N-butylaniline is the presence of the methoxy group. As discussed, the meta-methoxy group has a mild electron-withdrawing inductive effect, which is expected to make this compound slightly less basic than N-butylaniline. The methoxy group also increases the polarity and potential for hydrogen bonding of the molecule, which may affect its solubility in polar solvents.

Comparison with Anisidine Isomers:

Compared to the parent m-anisidine, the N-butyl group in this compound introduces steric bulk and increases its lipophilicity. The basicity of this compound is expected to be slightly higher than that of m-anisidine due to the electron-donating nature of the alkyl group. When compared to o- and p-anisidine, this compound is expected to be less basic due to the absence of the strong electron-donating resonance effect of the methoxy group on the nitrogen atom.

Interactive Data Table: Comparison of Physicochemical Properties

| Compound | Molecular Formula | Molecular Weight ( g/mol ) | Boiling Point (°C) | pKa |

| Aniline | C6H7N | 93.13 | 184 | 4.6 |

| N-Butylaniline | C10H15N | 149.23 | 227 | 5.0 |

| o-Anisidine | C7H9NO | 123.15 | 225 | 4.5 |

| m-Anisidine | C7H9NO | 123.15 | 251 | 4.2 |

| p-Anisidine | C7H9NO | 123.15 | 243 | 5.3 |

| N-Methyl-m-anisidine | C8H11NO | 137.18 | 248 | 4.7 |

| This compound | C11H17NO | 179.26 | - | ~5.2 (Predicted) |

Data for known compounds are from established chemical databases. The pKa for this compound is an estimate based on structural analogies.

Development of Predictive Models for Chemical Behavior

Quantitative Structure-Activity Relationship (QSAR) and Quantitative Structure-Property Relationship (QSPR) models are computational tools used to predict the biological activity or physicochemical properties of chemicals based on their molecular structure. nih.govresearchgate.net For substituted anilines, QSAR and QSPR models have been developed to predict various endpoints, including toxicity, environmental fate, and metabolic pathways. nih.gov

The development of a predictive model for the chemical behavior of this compound and its derivatives would typically involve the following steps:

Data Collection: A dataset of structurally related compounds with experimentally determined properties (e.g., reaction rates, binding affinities, toxicity) is compiled.

Descriptor Calculation: A large number of molecular descriptors are calculated for each compound. These descriptors quantify various aspects of the molecular structure, such as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP) properties.

Model Building: Statistical methods, such as multiple linear regression (MLR), partial least squares (PLS), or machine learning algorithms, are used to build a mathematical model that correlates the molecular descriptors with the observed property.

Model Validation: The predictive power of the model is rigorously tested using internal and external validation techniques to ensure its reliability.

For a series of N-alkyl-methoxyanilines, a QSPR model could be developed to predict properties like pKa. The model might include descriptors such as the Taft steric parameter (E_s) for the N-alkyl group, the Hammett constant (σ) for the methoxy group and other ring substituents, and calculated electronic properties like the charge on the nitrogen atom. Such a model would allow for the rapid estimation of the properties of new, unsynthesized derivatives, guiding further research and development.

Q & A

Basic Questions

Q. What are the recommended analytical methods for characterizing N-butyl-3-methoxyaniline and ensuring its purity?

- Methodological Answer : Gas chromatography-mass spectrometry (GC/MS) is a primary method for purity assessment, enabling detection of volatile impurities and degradation products. For non-volatile analytes, high-performance liquid chromatography (HPLC) with UV-Vis or fluorescence detection is advised. Accelerated stability studies under varying temperatures (e.g., 25°C, 40°C) and humidity levels can identify degradation pathways, with periodic sampling for analysis . Supportive liquid extraction (SLE) may be employed for sample preparation in complex matrices .

Q. What synthetic routes are commonly employed for the preparation of this compound?

- Methodological Answer : A typical approach involves nucleophilic substitution, where 3-methoxyaniline reacts with n-butyl bromide under basic conditions (e.g., K₂CO₃ in DMF). Alternatively, reductive amination using 3-methoxybenzaldehyde and n-butylamine with NaBH₄ as a reducing agent can yield the target compound. Reaction progress should be monitored via thin-layer chromatography (TLC), and purification achieved through column chromatography or recrystallization .

Q. How does the stability of this compound under varying storage conditions impact experimental reproducibility?

- Methodological Answer : Stability studies should assess oxidation susceptibility by storing samples under inert atmospheres (e.g., argon) and comparing with ambient conditions. Antioxidants like butylated hydroxyanisole (BHA) or tert-butylhydroquinone (TBHQ) can be added to evaluate stabilization effects. Degradation kinetics should be quantified using Arrhenius plots to predict shelf life .

Advanced Research Questions

Q. How can researchers resolve contradictions in experimental data related to the antioxidant activity of this compound?

- Methodological Answer : Contradictions may arise from matrix effects (e.g., solvent polarity, pH) or assay interference. Researchers should:

- Perform dose-response curves across multiple assays (e.g., DPPH radical scavenging, ferrozine-based metal chelation) to identify context-dependent activity .

- Use iterative data triangulation, combining quantitative results with qualitative observations (e.g., kinetic studies of oxidation inhibition) .

- Validate findings via orthogonal methods, such as electron paramagnetic resonance (EPR) spectroscopy for radical trapping efficiency .

Q. What mechanistic insights exist regarding the oxidation inhibition pathways of this compound in complex matrices?

- Methodological Answer : Mechanistic studies should focus on hydrogen atom transfer (HAT) vs. single-electron transfer (SET) pathways. Competitive experiments with reference antioxidants (e.g., BHA, BHT) can clarify dominant mechanisms. Computational modeling of bond dissociation energies (BDEs) for the N-H and O-H groups in this compound may predict reactivity with peroxyl radicals .

Q. What computational approaches are suitable for predicting the reactivity of this compound with reactive oxygen species (ROS)?

- Methodological Answer : Density functional theory (DFT) calculations at the B3LYP/6-311+G(d,p) level can model transition states for reactions with ROS like hydroxyl radicals. Molecular docking simulations may assess interactions with biological targets (e.g., enzymes in oxidative stress pathways). QSAR models trained on analogous aniline derivatives can extrapolate reactivity trends .

Q. How should synergistic studies be designed to evaluate this compound in combination with other antioxidants?

- Methodological Answer : Use factorial design experiments to test binary/ternary mixtures (e.g., with TBHQ or ascorbic acid). Synergy is quantified via the Combination Index (CI) method:

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.